(2-Amino-cyclohexyl)-carbamic acid benzyl ester

Description

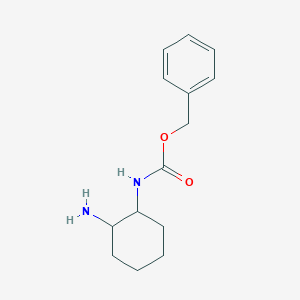

(2-Amino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353984-10-7) is a carbamate derivative with a molecular formula of C₁₇H₂₅N₃O₃ and a molecular weight of 319.4 g/mol . Its structure features a cyclohexylamine backbone linked to a benzyl carbamate group, which confers unique physicochemical properties.

Properties

IUPAC Name |

benzyl N-(2-aminocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIYTHASVJZIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-cyclohexyl)-carbamic acid benzyl ester typically involves the reaction of cyclohexylamine with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the desired ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted carbamates.

Scientific Research Applications

(2-Amino-cyclohexyl)-carbamic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential pharmacological properties, including as a precursor to drugs with therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-cyclohexyl)-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the structure of the final active compound derived from this ester.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The carbamic acid benzyl ester moiety is a common pharmacophore in medicinal chemistry. Variations in substituents on the cyclohexyl ring or the amino group significantly alter properties. Key analogs and their attributes are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Structural Features |

|---|---|---|---|---|---|

| (2-Amino-cyclohexyl)-carbamic acid benzyl ester | 1353984-10-7 | C₁₇H₂₅N₃O₃ | 319.4 | 1.4 | Cyclohexylamine, benzyl ester |

| {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester | 1353982-97-4 | C₁₉H₃₁N₃O₂ | 333.48 | 1.8 | Isopropyl-ethylamino side chain |

| (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride | 36129-16-5 | C₁₆H₁₉ClN₂O₂ | 306.8 | 2.1 | Phenyl-ethylamine, hydrochloride salt |

| (5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester | N/A | C₂₀H₂₉N₃O₄ | 375.5 | 0.9 | Pyrrolidinone ring, hydroxyhexyl chain |

Key Observations :

- Polarity: Hydroxy or pyrrolidinone substituents (e.g., in C₂₀H₂₉N₃O₄) lower XLogP3, improving aqueous solubility .

- Molecular Weight: Bulky substituents (e.g., isopropyl-ethylamino in CAS 1353982-97-4) increase molecular weight, which may affect bioavailability .

Spectral and Analytical Data

- NMR : and report characteristic ¹H NMR peaks for benzyl esters (δ 5.1–5.3 ppm, CH₂Ph) and carbamate NH (δ 6.8–7.2 ppm) .

- HRMS : Analogs like (5S)-6-hydroxy derivatives show exact mass matches within 0.01 Da, confirming purity .

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) are consistent across carbamates .

Biological Activity

(2-Amino-cyclohexyl)-carbamic acid benzyl ester is a chemical compound with potential applications in various fields, particularly in medicinal chemistry due to its structural properties. This compound features an amino group, a cyclohexyl ring, and a carbamic acid moiety, which contribute to its biological activity. Understanding its biological activity is crucial for exploring therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic activities or influence signaling pathways within cells. For instance, it may act as an inhibitor or activator of certain enzymes, altering metabolic pathways or cellular responses.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological properties:

- Antimicrobial Activity : Studies have shown that carbamate derivatives can possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation, which is beneficial in treating various inflammatory diseases.

- Neuroprotective Effects : There is evidence suggesting that compounds with similar structures may inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that certain piperidine derivatives exhibit anticancer properties through specific interactions with cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the cyclohexyl structure can enhance cytotoxicity against various cancer types .

- Alzheimer's Disease : Research on similar compounds has shown dual inhibition of AChE and butyrylcholinesterase (BuChE), leading to improved cognitive function in animal models. The incorporation of the amino-cyclohexyl moiety appears to enhance brain permeability and efficacy .

- Inflammation and Pain Management : Compounds related to this compound have been evaluated for their anti-inflammatory effects in preclinical models, showing promise as analgesics and anti-inflammatory agents .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.